L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Overview
Description
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide compound that combines several amino acids, including L-glutamine, L-arginine, glycine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.
Scientific Research Applications
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.
Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.
Affect Gene Expression: Alter the expression of genes related to cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A single amino acid involved in various metabolic processes.
L-Arginine: An amino acid known for its role in nitric oxide production.
Glycyl-L-arginine: A dipeptide with potential biological activity.
Uniqueness
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties not observed in simpler peptides or individual amino acids.
This detailed article provides a comprehensive overview of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide composed of several amino acids, primarily L-glutamine and L-arginine, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of the Compound
Chemical Structure:
The compound is a synthetic peptide formed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create a specific structure. The unique combination of L-glutamine and L-arginine in this peptide may confer distinct biological properties that are not present in simpler peptides or individual amino acids.
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- exerts its biological effects through several mechanisms:
-
Receptor Binding:
- The peptide may interact with specific cell surface receptors, initiating signaling cascades that influence cellular functions.
-
Modulation of Enzyme Activity:
- It can affect the activity of enzymes involved in metabolic pathways, particularly those related to immune response and wound healing.
- Gene Expression Regulation:
1. Wound Healing
Research indicates that L-glutamine plays a crucial role in wound healing processes. A systematic review highlighted that supplementation with arginine and glutamine significantly enhances wound healing by improving nitrogen balance and reducing pro-inflammatory cytokine levels such as IL-6 and TNFα .
Key Findings:
- Glutamine supplementation was associated with:
Table 1: Meta-analysis Results on Wound Healing
Parameter | Mean Difference (MD) | 95% Confidence Interval (CI) | p-value |
---|---|---|---|
Hydroxyproline Content | 4.49 | (3.54, 4.45) | <0.00001 |
Nitrogen Balance | 0.39 | (0.21, 0.58) | <0.0001 |
IL-6 Levels | -5.78 | (-8.71, -2.86) | =0.0001 |
TNFα Levels | -8.15 | (-9.34, -6.96) | <0.00001 |
2. Immune Function
L-glutamine is essential for maintaining immune function by supporting lymphocyte proliferation and cytokine production, which are critical during stress conditions such as illness or injury .
Mechanisms include:
- Enhancing phagocytic activity of neutrophils and monocytes.
- Supporting the production of immunoglobulins like secretory IgA, which protects mucosal surfaces from pathogens .
3. Gastrointestinal Health
The compound has been shown to protect the integrity of the gastrointestinal tract by:
- Reducing intestinal permeability.
- Preventing translocation of Gram-negative bacteria into systemic circulation during catabolic states .
Case Studies
- COVID-19 Treatment:
A study involving COVID-19 patients demonstrated that those receiving oral L-glutamine had shorter hospitalization times and reduced need for intensive care compared to controls .
Table 2: Clinical Study Results on COVID-19
Group | Hospitalization Time (days) | ICU Requirement | Mortality |
---|---|---|---|
Without L-glutamine | 10.4 ± 1.9 | 4 | 1 |
With L-glutamine | 8.9 ± 1.8 | 0 | 0 |
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPSEAQQQYHDR-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433323 | |
Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299957-97-4 | |
Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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